molecular formula C20H21N3O3S B2898894 1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1448134-82-4

1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2898894
CAS No.: 1448134-82-4
M. Wt: 383.47
InChI Key: OJXMLFLWWCFFFP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxyphenyl group, a piperidine moiety, and an oxadiazole ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3S, with a molecular weight of 383.47 g/mol. The compound's structure includes:

  • Methoxyphenyl group : Enhances lipophilicity and biological activity.
  • Piperidine moiety : Often associated with analgesic and antipsychotic properties.
  • Oxadiazole ring : Known for various biological activities including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities, particularly in oncology. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

CompoundActivityIC50 (µM)Target
This compoundAnticancer1.4MCF-7 cells
Similar oxadiazole derivativesAnticancerVariesVarious cancer cell lines

In vitro studies have demonstrated that the compound activates apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage, leading to programmed cell death .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of apoptosis : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins.
  • Interaction with molecular targets : Potential binding to specific receptors or enzymes involved in tumor growth.

Antimicrobial Activity

While primarily studied for anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. The compound's structural analogs have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential utility in treating infections .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines .
  • Immunomodulatory Effects : Research has indicated that derivatives with similar structures can modulate immune responses by enhancing T-cell proliferation and cytokine production .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-4-2-14(3-5-17)18(24)12-23-9-6-15(7-10-23)19-21-22-20(26-19)16-8-11-27-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMLFLWWCFFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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